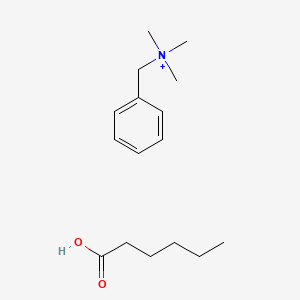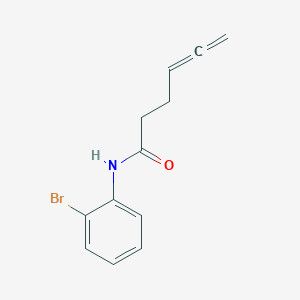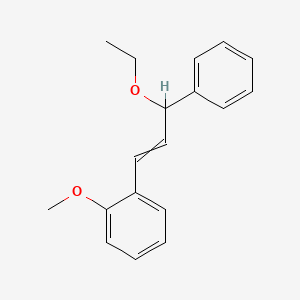
1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene is an organic compound with a complex structure It features a benzene ring substituted with an ethoxy group, a phenylprop-1-en-1-yl group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene can be achieved through several synthetic routes. One possible method involves the reaction of 2-methoxybenzaldehyde with 3-ethoxy-3-phenylprop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene may have several scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of organic compounds with biological systems.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 1-(3-Methoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene
- 1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-4-methoxybenzene
- 1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-ethoxybenzene
Uniqueness
1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both ethoxy and methoxy groups may impart distinct electronic and steric effects, differentiating it from similar compounds.
特性
CAS番号 |
918540-73-5 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
1-(3-ethoxy-3-phenylprop-1-enyl)-2-methoxybenzene |
InChI |
InChI=1S/C18H20O2/c1-3-20-18(15-9-5-4-6-10-15)14-13-16-11-7-8-12-17(16)19-2/h4-14,18H,3H2,1-2H3 |
InChIキー |
PZHXLFVIQGQSIH-UHFFFAOYSA-N |
正規SMILES |
CCOC(C=CC1=CC=CC=C1OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
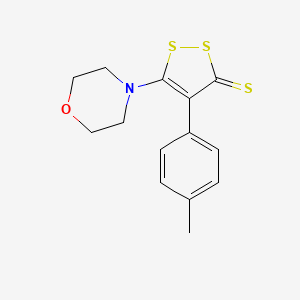
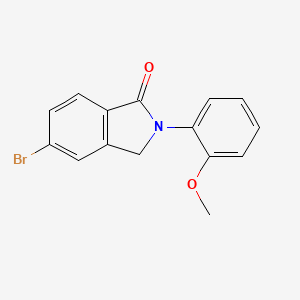
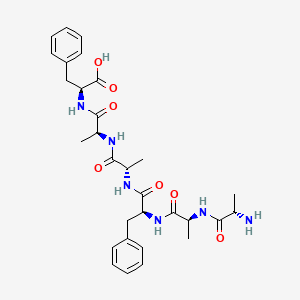
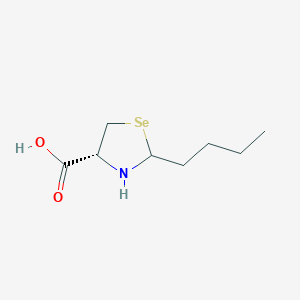
![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)


![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)
silane](/img/structure/B14177507.png)
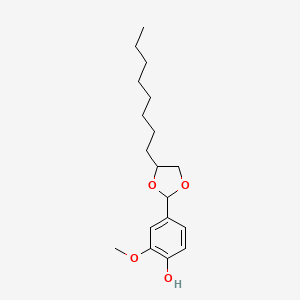
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)
